Cas no 3324-79-6 (6H-Purine-6-thione,1,7-dihydro-7-methyl-)

6H-Purine-6-thione,1,7-dihydro-7-methyl- structure
3324-79-6 structure
Product Name:6H-Purine-6-thione,1,7-dihydro-7-methyl-
CAS No:3324-79-6
MF:C6H6N4S
MW:166.203638553619
CID:310642
PubChem ID:3034139
Update Time:2025-07-23

6H-Purine-6-thione,1,7-dihydro-7-methyl- Chemical and Physical Properties

Names and Identifiers

    • 6H-Purine-6-thione,1,7-dihydro-7-methyl-
    • 7-methyl-3H-purine-6-thione
    • 7-METHYL-6-MERCAPTOPURINE
    • 7-Methyl-6-mercaptopurine 0.87
    • 6-Mercapto-7-methylpurine
    • 6-thio-7-methylpurine
    • 7-Methyl-1,7-dihydro-purin-6-thion
    • 7-methyl-1,7-dihydro-purine-6-thione
    • 7-Methyl-6-mercapto-purin
    • 7-Methyl-6-thiopurine
    • 7-Methylpurin-6-thion
    • 7-Methylpurine-6-thiol
    • 7-Methylpurine-6-thione
    • 7-Methyl-thiohypoxanthin
    • FT-0634778
    • FBGNWVFKAYFTRV-UHFFFAOYSA-N
    • Purine-6(1H)-thione, 7-methyl-
    • AKOS006274027
    • 7-Methyl-1,7-dihydro-6H-purine-6-thione #
    • AS1F7J7WCN
    • 3324-79-6
    • AKOS040747635
    • 6H-Purine-6-thione, 1,7-dihydro-7-methyl-
    • UNII-AS1F7J7WCN
    • 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI)
    • 7-Methyl-1,7-dihydro-6H-purine-6-thione
    • 7-Methyl-7H-purine-6-thiol
    • DTXSID20186890
    • 1,7-Dihydro-7-methyl-6H-purine-6-thione
    • PURINE-6-THIOL, 7-METHYL-
    • NSC 17112
    • 7-Methyl-6-thiopurin
    • NSC17112
    • 6H-Purine-6-thione,7-dihydro-7-methyl-
    • NSC-17112
    • 7-methyl-6-thioxopurine
    • J-019110
    • SCHEMBL26155690
    • HY-134062
    • DTXCID60109381
    • 6H-Purine-6-thione, 1,7-dihydro-7-methyl-(9CI)
    • CS-0137881
    • DB-048373
    • TS-08466
    • Inchi: 1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
    • InChI Key: FBGNWVFKAYFTRV-UHFFFAOYSA-N
    • SMILES: S=C1C2=C(N=CN2C)NC=N1

Computed Properties

  • Exact Mass: 166.03100
  • Monoisotopic Mass: 166.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.3A^2
  • XLogP3: 0.1

Experimental Properties

  • Color/Form: Solid powder
  • Density: 1.58
  • Boiling Point: 433.8 °C at 760 mmHg
  • Flash Point: 216.2 °C
  • Refractive Index: 1.814
  • PSA: 82.40000
  • LogP: 0.65200

6H-Purine-6-thione,1,7-dihydro-7-methyl- Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

6H-Purine-6-thione,1,7-dihydro-7-methyl- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6H-Purine-6-thione,1,7-dihydro-7-methyl- Pricemore >>

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Additional information on 6H-Purine-6-thione,1,7-dihydro-7-methyl-

Introduction to 6H-Purine-6-thione,1,7-dihydro-7-methyl- (CAS No. 3324-79-6)

6H-Purine-6-thione,1,7-dihydro-7-methyl-, with the chemical identifier CAS No. 3324-79-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the purine derivatives family, characterized by a fused pyrimidine-pyrazine structure, with a sulfur atom incorporated at the 6-position of the purine ring. The presence of the sulfur atom introduces unique electronic and steric properties, making it a versatile scaffold for medicinal chemistry applications.

The structural motif of 6H-Purine-6-thione,1,7-dihydro-7-methyl- is highly relevant in the development of bioactive molecules due to its ability to mimic natural purine bases found in nucleic acids. This structural similarity allows it to interact with biological targets such as enzymes and receptors, thereby serving as a potential lead compound in drug discovery efforts. The compound's 1,7-dihydro and 7-methyl substituents further modulate its pharmacophoric properties, enhancing its binding affinity and selectivity towards specific biological pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from purine derivatives. The sulfur-containing analogs of purines have been particularly studied for their enhanced bioavailability and metabolic stability. For instance, studies have demonstrated that modifications at the 6-position of the purine ring can significantly alter the pharmacokinetic profile of these compounds. The incorporation of a thione group not only increases the solubility of the molecule but also allows for further derivatization through nucleophilic substitution reactions.

One of the most compelling aspects of 6H-Purine-6-thione,1,7-dihydro-7-methyl- is its potential application in anticancer therapy. Purine derivatives have long been recognized for their ability to interfere with DNA replication and transcription by competing with natural purines such as adenosine and guanosine. The sulfur atom at the 6-position enhances the reactivity of this compound with biological nucleophiles, leading to the development of potent inhibitors of key enzymes involved in cancer cell proliferation. Recent preclinical studies have highlighted its efficacy in inhibiting kinases and other enzymes overexpressed in tumor cells.

Moreover, the 1,7-dihydro-7-methyl moiety in 6H-Purine-6-thione, contributes to its stability under physiological conditions, which is crucial for drug-like properties. This stability ensures that the compound remains active within the biological system long enough to exert its therapeutic effects. Additionally, computational modeling studies have shown that this compound exhibits favorable interactions with target proteins, suggesting its potential as a scaffold for structure-based drug design.

The synthesis of 6H-Purine-6-thione,1,7-dihydro-7-methyl, while not trivial, has been optimized through various methodologies. Traditional approaches involve condensation reactions between thiourea derivatives and appropriately substituted pyrimidine precursors. However, modern synthetic strategies have leveraged transition-metal-catalyzed cross-coupling reactions to improve yield and purity. These advances have made it more feasible to produce this compound on a larger scale for both research and commercial purposes.

In conclusion, 6H-Purine-6-thione,1,7-dihydro-7-methyl, (CAS No. 3324-79-6) represents a promising candidate in medicinal chemistry due to its unique structural features and biological activities. Its potential applications in oncology and other therapeutic areas continue to drive research efforts aimed at further optimizing its pharmacological properties. As our understanding of molecular interactions evolves, compounds like this are poised to play a pivotal role in next-generation drug development.

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